8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate
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Overview
Description
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core substituted with methoxy, methyl, and thiophene-2-carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[c]chromene core through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and thiophene-2-carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl-β-D-galactopyranoside
- (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YLOXY)-ACETIC ACID
Uniqueness
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14O5S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C20H14O5S/c1-11-16(24-20(22)17-4-3-9-26-17)8-7-14-13-6-5-12(23-2)10-15(13)19(21)25-18(11)14/h3-10H,1-2H3 |
InChI Key |
QBAUZIJIDXTQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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